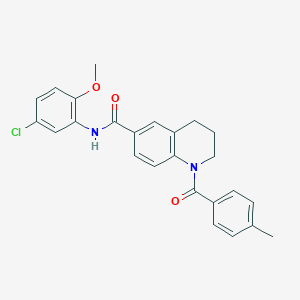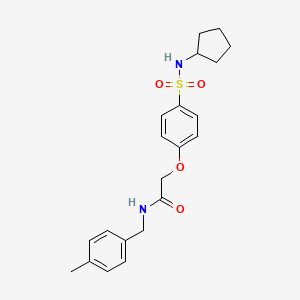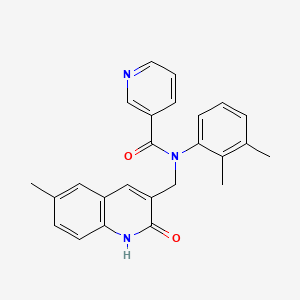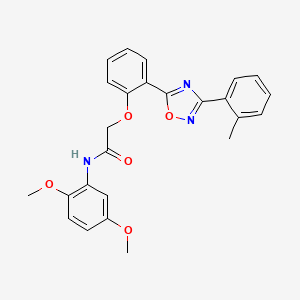
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in the field of scientific research. DOXO-EMCH is a potent anticancer drug that has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
DOXO-EMCH exerts its anticancer effects by targeting the DNA of cancer cells. It intercalates into the DNA helix, leading to the inhibition of DNA replication and transcription. This, in turn, leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. DOXO-EMCH also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
DOXO-EMCH has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce angiogenesis. DOXO-EMCH has also been shown to have low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOXO-EMCH has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in the treatment of various types of cancer. It has low toxicity and good pharmacokinetic properties, making it a suitable candidate for further development. However, there are some limitations to the use of DOXO-EMCH in lab experiments. It is a highly complex compound that requires specialized equipment and expertise for synthesis and analysis.
Direcciones Futuras
There are several future directions for the research and development of DOXO-EMCH. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of novel drug delivery systems to enhance the efficacy and reduce the toxicity of DOXO-EMCH. Additionally, further studies are needed to investigate the potential use of DOXO-EMCH in combination with other anticancer drugs or therapies. Finally, more research is needed to fully understand the mechanism of action of DOXO-EMCH and its potential for the treatment of various types of cancer.
Métodos De Síntesis
DOXO-EMCH is synthesized by the reaction of 2,5-dimethoxyaniline and 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then coupled with 2,3-dihydroxybenzoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and DMAP as catalysts to obtain DOXO-EMCH.
Aplicaciones Científicas De Investigación
DOXO-EMCH has been extensively studied for its potential use as an anticancer drug. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. DOXO-EMCH works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing angiogenesis.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-4-5-9-18(16)24-27-25(33-28-24)19-10-6-7-11-21(19)32-15-23(29)26-20-14-17(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOBGAPODOUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
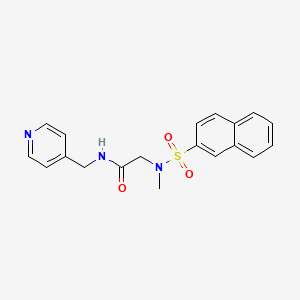
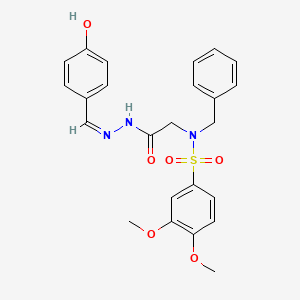
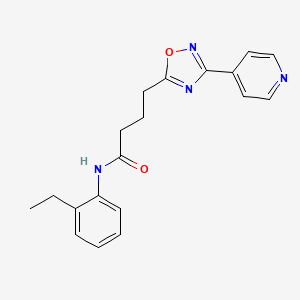
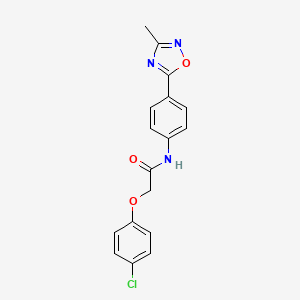




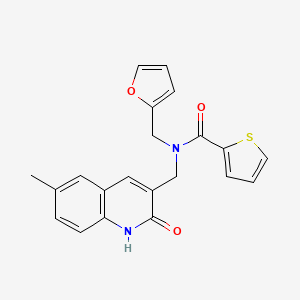
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
